4-oxo-4H-chromene-7-carboxylic acid

Descripción general

Descripción

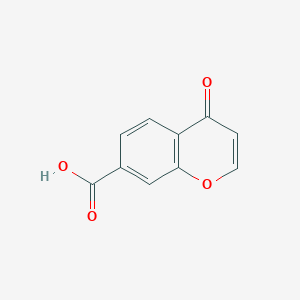

4-oxo-4H-chromene-7-carboxylic acid is a chemical compound with the molecular formula C10H6O4. It is also known as Chromone-2-carboxylic acid. This compound belongs to the class of organic compounds known as chromones, which are characterized by a benzopyran ring system with a ketone group at the 4-position and a carboxylic acid group at the 7-position. Chromones are known for their diverse biological activities and are used in various scientific research applications.

Mecanismo De Acción

Target of Action

It’s known that the compound is related to the human protein ptpn1 .

Pharmacokinetics

It’s known that the compound is soluble in alcohol and ammonium hydroxide, and very slightly soluble in water . This could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-. For instance, the compound is stable under normal temperature and pressure . It should be stored away from oxidizing agents .

Análisis Bioquímico

Biochemical Properties

4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . The interaction between 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, and PTP1B is characterized by the inhibition of the enzyme’s activity, which can lead to increased insulin sensitivity.

Cellular Effects

The effects of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, can alter gene expression profiles related to cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to inhibit PTP1B, which results in enhanced insulin signaling and glucose uptake in cells . Furthermore, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, can induce the expression of pro-apoptotic genes and suppress anti-apoptotic genes, thereby promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without causing significant adverse effects . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to modulate the activity of enzymes involved in glucose metabolism, leading to altered levels of glucose and other metabolites . Additionally, 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, can influence the flux through the pentose phosphate pathway, which is crucial for cellular redox balance and nucleotide synthesis .

Transport and Distribution

The transport and distribution of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, in tissues is also affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can exert its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing the release of cytochrome c . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and signaling pathways effectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with ethyl acetoacetate in the presence of a base, followed by oxidation to form the desired chromone structure. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetic acid, with a base like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-oxo-4H-chromene-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different chromanol derivatives.

Substitution: The compound can undergo substitution reactions at the benzene ring, leading to the formation of various substituted chromones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original chromone structure. These derivatives often exhibit different biological and chemical properties, making them useful for various applications.

Aplicaciones Científicas De Investigación

4-oxo-4H-chromene-7-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: :

Actividad Biológica

Overview

4-Oxo-4H-chromene-7-carboxylic acid, also known as Chromone-2-carboxylic acid, is a member of the chromone family, characterized by a benzopyran ring system. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula for this compound is C10H6O4.

The biological activity of this compound primarily involves its interaction with various biomolecules and enzymes:

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : This compound has been shown to inhibit PTP1B, an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, it enhances insulin sensitivity and promotes glucose uptake in cells, making it a potential candidate for diabetes treatment.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the intrinsic apoptotic pathway. This is achieved by modulating cell signaling pathways and altering gene expression.

Antioxidant Activity

Research has demonstrated that derivatives of 4-oxo-4H-chromene exhibit significant antioxidant activity. For instance, compounds synthesized from this scaffold have shown potent inhibition of lipid peroxidation in rat brain homogenates, surpassing the activity of standard antioxidants like Trolox .

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MOLT-4 | 24.4 ± 2.6 |

| - | HL-60 | 42.0 ± 2.7 |

| - | MCF-7 | 68.4 ± 3.9 |

These results indicate moderate cytotoxic effects, with the highest potency observed against MOLT-4 cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is soluble in alcohol and ammonium hydroxide but only slightly soluble in water. This solubility profile suggests that its bioavailability may be influenced by formulation strategies in therapeutic applications.

Case Studies

A notable study focused on the synthesis and biological evaluation of various derivatives of chromones, including this compound. The research highlighted the structure-activity relationship (SAR) where modifications to the chromone structure significantly impacted their biological efficacy against cancer cell lines .

Propiedades

IUPAC Name |

4-oxochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLMBDNLDHVPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.